N-Boc-3-pyrrolidinone Oxime
Description
Properties
IUPAC Name |
tert-butyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGFRVVFQKZXFV-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=N\O)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3-Pyrrolidinone
The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of 3-pyrrolidinone. This step ensures chemoselectivity in subsequent reactions by shielding the amine from undesired side reactions.
Reaction Conditions
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃)
-
Solvent System : Biphasic mixture of water and ethyl acetate
-
Temperature : Room temperature (20–25°C)
-
Duration : 12–24 hours
Mechanistic Insights
The Boc group is introduced via nucleophilic attack of the pyrrolidinone’s amine on the electrophilic carbonyl carbon of Boc₂O. Sodium bicarbonate neutralizes the generated HCl, shifting the equilibrium toward product formation. The biphasic system facilitates efficient mixing and minimizes hydrolysis of Boc₂O.
Yield Optimization
-
Base Stoichiometry : A 5:1 molar ratio of NaHCO₃ to 3-pyrrolidinone ensures complete deprotonation of the amine.
-
Solvent Volume : A 1:1 (v/v) ratio of water to ethyl acetate maximizes interfacial contact while preventing emulsion formation.
-
Workup : Sequential extraction with ethyl acetate and crystallization from heptane yields N-Boc-3-pyrrolidinone with >95% purity.
Table 1: Boc Protection Optimization Parameters
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Boc₂O Equivalents | 1.2–1.5 | Prevents overloading |
| Reaction pH | 8–9 | Minimizes hydrolysis |
| Crystallization Solvent | Heptane | Enhances purity |
Oximation of N-Boc-3-Pyrrolidinone
The ketone moiety of N-Boc-3-pyrrolidinone is converted to an oxime via condensation with hydroxylamine. This step is critical for introducing functional handles for further derivatization.
Reaction Conditions
-
Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide (NaOH)
-
Solvent : Ethanol/water (3:1 v/v)
-
Temperature : Reflux (70–80°C)
-
Duration : 6–12 hours
Mechanistic Insights
Hydroxylamine reacts with the ketone to form an imine intermediate, which tautomerizes to the oxime. The basic conditions (pH 9–10) deprotonate hydroxylamine, enhancing its nucleophilicity. Ethanol acts as a polar aprotic solvent, stabilizing the transition state.
Yield Optimization
-
Hydroxylamine Stoichiometry : A 1.5:1 molar ratio of NH₂OH·HCl to ketone ensures complete conversion.
-
Base Addition : Gradual addition of NaOH prevents localized pH spikes that could degrade the Boc group.
-
Purification : Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) isolates the oxime in 70–85% yield.
Table 2: Oximation Reaction Parameters
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| NH₂OH·HCl Equivalents | 1.5 | Ensures full conversion |
| Reaction pH | 9–10 | Maximizes nucleophilicity |
| Workup Method | Column chromatography | Removes unreacted reagents |
Alternative Synthetic Strategies
One-Pot Protection-Oximation Protocol
Recent advances have explored tandem Boc protection and oximation to streamline synthesis.
Reaction Conditions
-
Reagents : Boc₂O, NH₂OH·HCl, triethylamine (TEA)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
-
Duration : 24 hours
Advantages
-
Eliminates intermediate isolation, reducing solvent waste.
-
TEA acts as a dual-purpose base, neutralizing HCl from both Boc₂O and NH₂OH·HCl.
Challenges
-
Competing reactions between Boc₂O and hydroxylamine necessitate precise stoichiometry.
Structural Validation and Quality Control
Spectroscopic Characterization
-
¹H NMR : The oxime proton resonates as a singlet at δ 8.2–8.5 ppm, while the Boc tert-butyl group appears as a singlet at δ 1.4 ppm.
-
¹³C NMR : The oxime carbon (C=NOH) is observed at δ 150–155 ppm, and the Boc carbonyl at δ 155–160 ppm.
-
IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O of Boc) and 3200 cm⁻¹ (O-H of oxime) confirm functional groups.
Table 3: Key Spectral Data
| Technique | Diagnostic Signal | Reference Value |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.4 (s, 9H, Boc) | |
| ¹³C NMR (CDCl₃) | δ 155.2 (C=O of Boc) | |
| IR (KBr) | ν 1680 cm⁻¹ (C=O) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances reproducibility and safety for large-scale manufacturing.
Key Parameters
Green Chemistry Metrics
-
E-Factor : 2.5 (solvent recovery reduces waste)
-
PMI (Process Mass Intensity) : 8.2 kg/kg product
Challenges and Mitigation Strategies
Boc Group Hydrolysis
Cause : Prolonged exposure to acidic or aqueous conditions.
Solution : Use anhydrous solvents and minimize reaction time in aqueous media.
Oxime Tautomerism
Issue : Syn/anti tautomers complicate crystallization.
Resolution : Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to favor the desired tautomer.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: It can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The hydroxyimino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of the corresponding oxime.
Reduction: Formation of tert-butyl 3-aminopyrrolidine-1-carboxylate.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Organic Synthesis
N-Boc-3-pyrrolidinone oxime serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful for:
- Preparation of Heterocycles : The compound can be transformed into different heterocyclic structures, which are essential in drug development.
- Synthesis of Bioactive Molecules : It acts as a scaffold for designing new drugs, facilitating the development of pharmaceutical compounds .
Bioconjugation Techniques
The formation of oximes is widely employed in bioconjugation reactions due to their stability and reactivity. This compound can be utilized for:
- Labeling Biomolecules : It allows for the selective modification of proteins and peptides, enhancing their functionalities for therapeutic applications.
- Controlled Release Systems : The reversibility of oxime linkages enables controlled release mechanisms in drug delivery systems .
Enzyme Mechanism Studies
In biological research, this compound is used to study enzyme mechanisms. The compound's interaction with specific molecular targets allows researchers to investigate biochemical pathways and enzyme activities, contributing to the understanding of various biological processes .
Synthesis of Bioactive Compounds
A recent study demonstrated the use of this compound as a precursor in synthesizing novel enzyme inhibitors. The research highlighted its role in developing compounds that selectively inhibit target enzymes involved in disease pathways, showcasing its potential in drug discovery.
Bioconjugation Applications
In another investigation, researchers employed this compound for site-specific labeling of proteins. The study illustrated how this compound facilitated the attachment of fluorescent tags to proteins without compromising their biological activity, enabling advanced imaging techniques in cellular studies .
Comparative Data Table
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for heterocycles | Facilitates drug development |
| Bioconjugation | Labeling biomolecules | Enhances functionality and specificity |
| Enzyme Mechanism Studies | Investigating enzyme interactions | Aids in understanding biochemical pathways |
| Drug Delivery Systems | Controlled release mechanisms | Enables targeted therapy with reduced side effects |
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and other proteins, affecting their activity. This compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways .
Comparison with Similar Compounds
Physical Properties :
- Melting Point: 34–38°C
- Solubility: Soluble in dichloromethane, ethyl acetate, and methanol; insoluble in water .
- Stability: Requires storage at 2–8°C to prevent degradation .
Comparison with Similar Compounds
Structural Features
Bond Lengths :
Physicochemical Properties
Key Observations :
- This compound has moderate stability compared to Olesoxime’s long-term stability but is less reactive than Phosgene Oxime.
- Lipophilicity varies: Olesoxime and 4-Methylpentan-2-one Oxime are more lipophilic than this compound .
Biological Activity
N-Boc-3-pyrrolidinone oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and drug development. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is derived from the pyrrolidinone framework, which is known for its versatility in organic synthesis and biological activity. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the compound's stability during synthesis and storage. The oxime functional group contributes to its reactivity and potential interactions with biological targets.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound, particularly its ability to mitigate mitochondrial dysfunction associated with neurodegenerative diseases such as Alzheimer's disease. For instance, one study demonstrated that derivatives of this compound could effectively recover amyloid beta-induced mitochondrial dysfunction by acting as mitochondrial permeability transition pore (mPTP) blockers .
Table 1: Comparison of mPTP Blocking Activity
| Compound | % Recovery of Mitochondrial Function | CYP450 Stability |
|---|---|---|
| This compound | 40% increase in g/r ratio | Moderate |
| Triazole derivative 2ag | 30% increase in g/r ratio | High |
| Triazole derivative 2aj | 25% increase in g/r ratio | High |
The table above summarizes the recovery of mitochondrial function observed with various compounds, indicating that this compound exhibits promising neuroprotective effects while maintaining moderate stability against cytochrome P450 enzymes.
The mechanism through which this compound exerts its neuroprotective effects involves the inhibition of mPTP opening, which is crucial for maintaining mitochondrial integrity. The compound's ability to stabilize mitochondrial membranes prevents the release of pro-apoptotic factors, thereby protecting neuronal cells from apoptosis .
Study on Mitochondrial Dysfunction
In a notable case study, researchers evaluated the effects of this compound on human neuronal cell lines exposed to amyloid beta. The results indicated a significant reduction in cell death and an improvement in mitochondrial membrane potential, suggesting that the compound effectively counteracts amyloid beta toxicity .
Drug Interaction Studies
Another critical aspect of studying this compound is its interaction with cytochrome P450 enzymes. Inhibition studies revealed that while the compound has some inhibitory effects on CYP enzymes, modifications to its structure could enhance its stability without compromising its biological activity. This finding is crucial for drug development as it suggests pathways for optimizing therapeutic agents derived from this oxime .
Future Directions
The promising biological activity of this compound opens avenues for further research into its therapeutic potential. Future studies should focus on:
- Structural Modifications : Exploring various substituents on the pyrrolidinone ring to enhance efficacy and reduce side effects.
- In Vivo Studies : Conducting animal model studies to assess the compound's effectiveness in real biological systems.
- Combination Therapies : Investigating the potential synergistic effects when combined with other neuroprotective agents.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-Boc-3-pyrrolidinone Oxime from its precursor?
- Methodological Answer : N-Boc-3-pyrrolidinone can be converted enzymatically using ω-transaminases (ω-TAs). A validated protocol involves 0.1 mg/mL purified enzyme, 25 mM D-alanine as an amine donor, 25 mM N-Boc-3-pyrrolidinone, 0.02 mM pyridoxal 5'-phosphate (PLP), and incubation in glycine-NaOH buffer (50 mM, pH 8.5) at 45°C . Optimization may require testing mutant enzymes (e.g., Q192G variant) to enhance substrate specificity or reaction efficiency.
Q. How should this compound be stored to maintain stability during experiments?
- Methodological Answer : While direct data on the oxime derivative is limited, structurally similar Boc-protected pyrrolidines (e.g., 1-Boc-3-aminopyrrolidine) require storage at 0–6°C in airtight containers under inert gas to prevent degradation. Stability should be monitored via HPLC or LC-MS to detect hydrolytic byproducts .
Q. What analytical techniques are recommended for characterizing this compound purity?
- Methodological Answer : Use a combination of -/-NMR for structural confirmation, LC-MS for molecular weight validation, and chiral HPLC to assess enantiopurity if asymmetric synthesis is involved. For quantification, UV-Vis spectroscopy at 220–260 nm (amide/oxime absorbance) is effective .
Advanced Research Questions
Q. How does the oxime group in this compound influence its reactivity in enzyme-mediated transformations?
- Methodological Answer : The oxime group can act as a nucleophile or participate in chelation, affecting reaction kinetics. Compare its behavior to analogous compounds (e.g., K027 oxime) in cholinesterase reactivation assays. In vitro studies suggest oximes with 4-position substituents show superior reactivation potency for paraoxon-inhibited enzymes, while 2-position oximes are better for cyclosarin-inhibited systems .
Q. What experimental designs can resolve contradictions in oxime-mediated reactivation efficacy across studies?
- Methodological Answer : Apply Cox proportional hazards models to analyze survival curves in in vivo toxicity studies, accounting for variables like organophosphate dose and treatment timing. For in vitro inconsistencies, standardize enzyme sources (e.g., human erythrocyte vs. electric eel acetylcholinesterase) and inhibitor concentrations to isolate oxime efficacy variables .
Q. How does Boc protection impact the pharmacokinetics of pyrrolidinone oximes in CNS-targeted studies?
- Methodological Answer : Boc groups reduce polarity, potentially enhancing blood-brain barrier (BBB) penetration. However, oximes like K027 exhibit limited brain uptake (~2% of plasma AUC) due to active efflux mechanisms. To study this compound, use microdialysis or autoradiography with -labeled analogs to quantify CNS distribution .
Q. What strategies improve the in vitro-in vivo correlation (IVIVC) for oxime reactivity studies?
- Methodological Answer : Combine in vitro reactivation kinetics (e.g., , ) with in vivo survival data using compartmental pharmacokinetic-pharmacodynamic (PK-PD) modeling. For example, K027’s in vitro for DFP-inhibited cholinesterase correlates with a 50% reduction in mortality risk (RR = 0.5) in rats, validating translational potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
